N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further treatment of the intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride yielded the final derivatives .Molecular Structure Analysis
The thiazole ring, a key component of this molecule, is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Thiazole derivatives exhibit significant antimicrobial properties. For instance, sulfazole (a thiazole-containing compound) has antimicrobial effects. Researchers have investigated the antimicrobial potential of compounds containing the thiazole moiety against bacteria and fungi .
- Thiazoles have shown promise as anticancer agents. Tiazofurin , a thiazole-based compound, exhibits anticancer activity. Researchers continue to explore modifications of thiazole-based scaffolds to enhance their potency against cancer cells .
- Thiazoles possess antioxidant activity. Understanding how this compound scavenges free radicals and protects cells from oxidative damage is crucial for potential therapeutic use .
- Some thiazole derivatives exhibit anti-inflammatory properties. For example, meloxicam , a nonsteroidal anti-inflammatory drug (NSAID), contains a thiazole moiety .
- Thiazoles may have antihypertensive effects. Investigating their impact on blood pressure regulation could lead to new therapeutic options for hypertension .
Antimicrobial Activity
Anticancer Potential
Antioxidant Properties
Anti-Inflammatory Effects
Antihypertensive Activity
Other Biological Activities
Future Directions
Mechanism of Action
Target of Action
The compound N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide has been evaluated for its anticonvulsant activity . The primary targets of this compound are likely related to the neural pathways involved in seizure activity.
Biochemical Pathways
The compound’s anticonvulsant activity suggests it may affect biochemical pathways related to neural excitability and seizure activity . .
Pharmacokinetics
A computational study was carried out, including the prediction of pharmacokinetic properties . This suggests that the compound may have favorable pharmacokinetic properties, but further studies would be needed to confirm this and to understand their impact on the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is a reduction in seizure activity, as evidenced by its anticonvulsant activity . This suggests that the compound may have molecular and cellular effects that reduce neural excitability.
properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c20-13(14-18-11-3-1-2-4-12(11)22-14)17-10-5-7-19(9-10)15-16-6-8-21-15/h1-4,6,8,10H,5,7,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHBEOLTMRPCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC3=CC=CC=C3S2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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